methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2108305-59-3
VCID: VC2764876
InChI: InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3
SMILES: COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate

CAS No.: 2108305-59-3

Cat. No.: VC2764876

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate - 2108305-59-3

Specification

CAS No. 2108305-59-3
Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name methyl 1-(4-formylphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3
Standard InChI Key AZWMXSYDRJHAKJ-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Canonical SMILES COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O

Introduction

Chemical Structure and Properties

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate contains a pyrazole core with a methyl carboxylate group at the 3-position and a 4-formylphenyl substituent at the N1 position. The presence of these functional groups creates a molecule with interesting chemical reactivity and biological potential.

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that define its behavior in various chemical environments and biological systems.

ParameterValue
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Physical StateSolid
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available
StabilityConsidered stable; hazardous polymerization does not occur

These properties indicate that methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is a stable compound under normal conditions, making it suitable for various chemical transformations and applications.

Structural Features

The structural elements of this compound contribute significantly to its chemical behavior and potential applications:

  • The pyrazole ring provides a scaffold common in many pharmaceutically active compounds

  • The methyl carboxylate group at the 3-position offers a reactive site for further functionalization

  • The 4-formylphenyl group at N1 contains an aldehyde functionality that can participate in various chemical reactions

  • The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, influencing the compound's interactions with biological targets

Identification Parameters

Accurate identification of methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is essential for research, quality control, and regulatory purposes. Multiple identification parameters have been established for this compound.

Registry Numbers and Identifiers

IdentifierValue
CAS Number2108305-59-3
Alternative CAS1365939-51-0
PubChem CID122172603
Product CodesVC2764876, MCT18269, OR111324

These registry numbers serve as unique identifiers for the compound in chemical databases and literature.

Spectroscopic Identification Parameters

ParameterValue
InChIInChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3
InChIKeyAZWMXSYDRJHAKJ-UHFFFAOYSA-N
SMILESCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Canonical SMILESCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O

These parameters provide standardized ways to represent the structure of the compound digitally, facilitating its identification in chemical databases and computational studies.

Synthesis Methods

The synthesis of methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of a pyrazole precursor with a formylphenyl derivative. Several synthetic approaches have been documented in the literature.

Common Synthetic Pathway

The most common synthesis method involves the condensation of a pyrazole-3-carboxylate with a 4-formylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the following general steps:

  • Preparation of a pyrazole-3-carboxylate precursor

  • N-arylation with a 4-formylphenyl group

  • Optimization of reaction conditions to improve yield and purity

This synthetic approach allows for the efficient production of the target compound with high purity, making it suitable for further chemical transformations or biological testing.

Alternative Synthesis Methods

Alternative methods may involve different starting materials or reaction conditions:

  • Direct N-arylation of pyrazole-3-carboxylates using appropriate coupling conditions

  • Cyclization reactions starting from appropriate hydrazones

  • Formylation of the corresponding non-formylated derivatives using formylating agents

The choice of synthetic method depends on factors such as availability of starting materials, desired scale, and specific requirements for purity or stereochemistry.

Biological and Chemical Applications

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole family, which has demonstrated diverse biological activities and applications in pharmaceutical development.

Chemical Applications

The compound's structural features make it valuable in various chemical applications:

  • As a synthetic intermediate for more complex molecules

  • In the development of novel heterocyclic compounds

  • As a building block for combinatorial chemistry

  • In the synthesis of materials with specific properties

The presence of both the formyl group and the methyl ester provides reactive sites for further modifications, making this compound particularly versatile in synthetic organic chemistry.

Research Findings and Applications

The pyrazole scaffold, which is central to methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate, has been extensively researched for its diverse applications in medicinal chemistry and material science.

Medicinal Chemistry Applications

Pyrazole derivatives have shown significant promise in various therapeutic areas, suggesting potential applications for methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate:

  • Anticancer research: Compounds containing the pyrazole moiety have demonstrated activity against various cancer cell lines. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives have shown anticancer potential against MCF-7 with IC50 values of 1.88 ± 0.11 μM.

  • Anti-inflammatory agents: The pyrazole scaffold is found in several anti-inflammatory drugs and investigational compounds.

  • Enzyme inhibitors: Some pyrazole derivatives function as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and Aurora kinases.

Synthetic Applications

The formyl and ester functional groups in methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate provide opportunities for various synthetic transformations:

  • The aldehyde group can participate in aldol condensations, reductive aminations, and Wittig reactions

  • The methyl ester can undergo hydrolysis, transesterification, or reduction

  • These functional groups allow for the incorporation of this compound into more complex molecular structures

Comparative Analysis with Related Compounds

Understanding the relationship between methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate and structurally similar compounds provides insights into its unique properties and potential applications.

Comparison with Other Pyrazole Derivatives

CompoundMolecular WeightKey Structural DifferencesCAS Number
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate230.22 g/molFormyl group at para position of phenyl ring2108305-59-3
Methyl 4-formyl-1H-pyrazole-3-carboxylate154.123 g/molLacks phenyl substituent at N135344-93-5
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate232.23 g/molHydroxymethyl instead of formyl group2197061-60-0

This comparison highlights the structural variations among related pyrazole derivatives, which can significantly impact their chemical reactivity and biological properties.

Structure-Activity Relationships

The positions and nature of substituents on the pyrazole ring system influence the biological activity of these compounds:

  • The N1 position: Substitution at this position affects the compound's ability to interact with biological targets

  • The 3-position: Functional groups at this position can influence the compound's pharmacophoric properties

  • The phenyl ring substituents: The nature and position of substituents on the phenyl ring can significantly alter the compound's physicochemical properties and biological activity

Understanding these structure-activity relationships can guide the rational design of new derivatives with enhanced properties for specific applications.

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